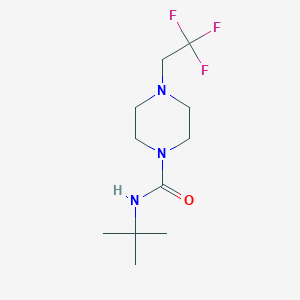![molecular formula C17H20N6 B12270804 6-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12270804.png)
6-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a pyrimidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Applications De Recherche Scientifique
6-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action for 6-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, thereby modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile: shares structural similarities with other pyridine and pyrimidine derivatives.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl): is another compound with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C17H20N6 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
6-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H20N6/c1-13-9-20-17(21-10-13)22(2)15-4-3-7-23(12-15)16-6-5-14(8-18)11-19-16/h5-6,9-11,15H,3-4,7,12H2,1-2H3 |
Clé InChI |
TUPMHFDGBPCVOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12270723.png)

![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12270739.png)
![3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B12270746.png)
![N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide](/img/structure/B12270748.png)
![N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12270754.png)
![N-(1,1-dioxothiolan-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12270763.png)
![N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12270770.png)
![4-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B12270779.png)
![4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270785.png)
![3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12270793.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12270800.png)
![2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12270826.png)
![2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B12270833.png)
